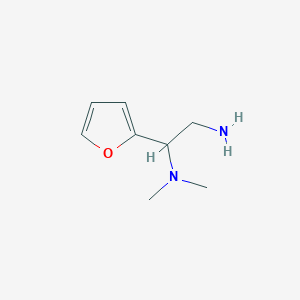
alpha-Amylcinnamaldehyde diethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Amylcinnamaldehyde diethyl acetal is a flavoring agent . It has a floral type odor .
Molecular Structure Analysis
The molecular structure of alpha-Amylcinnamaldehyde diethyl acetal is represented by the formula C18 H28 O2 . Its CAS number is 60763-41-9 .Physical And Chemical Properties Analysis
The physical and chemical properties of alpha-Amylcinnamaldehyde diethyl acetal include a molecular weight of 276.41956000 and an estimated XlogP3-AA value of 5.60 .Aplicaciones Científicas De Investigación
Catalysts in Chemical Synthesis
- Alpha-Amylcinnamaldehyde, also known as Jasminaldehyde, has been prepared with high selectivity using mesoporous molecular sieve catalysts, demonstrating a new route for the preparation of fine chemicals. This process includes acetalization, slow hydrolysis of dimethylacetal, and aldolic condensation, indicating the relevance of alpha-Amylcinnamaldehyde diethyl acetal in catalytic processes (Climent et al., 1998).
pH-Sensitive Linkages for Drug Delivery
- While the user has requested to exclude drug use and dosage information, it's notable that acetals like alpha-Amylcinnamaldehyde diethyl acetal can be used as pH-sensitive linkages in drug delivery systems. These linkages can undergo hydrolysis at mildly acidic pH, triggering the release of therapeutics selectively at targeted sites (Gillies et al., 2004).
Acetalization in Organic Synthesis
- Alpha-Amylcinnamaldehyde diethyl acetal is significant in acetalization, a method to protect carbonyl functionalities in organic compounds. It offers a potential synthetic strategy for synthesizing derived chemicals, showing its utility in organic synthesis processes (Rubio-Caballero et al., 2014).
Chemical Reactions and Stability
- Studies have explored the reactions of alpha-monochloro- and alpha,alpha-dichloro-beta-oxoaldehyde acetals under the action of bases, indicating the chemical behavior and stability of such compounds in different conditions. This research is essential for understanding the chemical properties of alpha-Amylcinnamaldehyde diethyl acetal and related compounds (Guseinov, 1998).
Analytical Chemistry
- In analytical chemistry, alpha-Amylcinnamaldehyde diethyl acetal plays a role in the analysis of carbonyl oxidation products in wine, demonstrating its application in food chemistry and quality control (Elias et al., 2008).
Propiedades
IUPAC Name |
[(E)-2-(diethoxymethyl)hept-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-4-7-9-14-17(18(19-5-2)20-6-3)15-16-12-10-8-11-13-16/h8,10-13,15,18H,4-7,9,14H2,1-3H3/b17-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKOLWUWOADQCX-BMRADRMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-2-(diethoxymethyl)hept-1-enyl]benzene | |
CAS RN |
60763-41-9 |
Source


|
| Record name | Benzene, [2-(diethoxymethyl)-1-hepten-1-yl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-diethoxymethyl-1-phenylhept-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)


![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)


![4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275373.png)

![4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275376.png)


